molecular formula C19H15N3O4S B2571179 N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1903666-54-5

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2571179
CAS No.: 1903666-54-5
M. Wt: 381.41
InChI Key: IWVQBHVHIDXWJI-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by the presence of multiple functional groups, including a cyano group, a furan ring, a thiophene ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-cyanophenylamine and 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group and the oxalamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides and furans.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Formation of substituted oxalamides and amides.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, the cyano group can form hydrogen bonds with active site residues, while the furan and thiophene rings can engage in π-π interactions with aromatic amino acids. These interactions disrupt the normal function of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(2-cyanophenyl)-N2-(2-thiophen-2-yl)ethyl)oxalamide
  • N1-(2-furan-2-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and thiophene rings, along with the cyano and oxalamide groups, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-11-13-5-1-2-6-14(13)22-18(24)17(23)21-12-19(25,15-7-3-9-26-15)16-8-4-10-27-16/h1-10,25H,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQBHVHIDXWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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